4-Chlorophenyl methyl sulfone
Overview
Description
4-Chlorophenyl methyl sulfone is an organic compound with the molecular formula C7H7ClO2S. It is also known by several other names, including 4-chlorophenylmethyl sulfone and p-chlorophenyl methyl sulfone. This compound is characterized by a sulfone group attached to a chlorinated benzene ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
4-Chlorophenyl methyl sulfone (CPMSO2) is a sulfone analog of 4-chlorophenyl methyl sulfide . It is primarily used as an intermediate for preparing sulfur-containing xenobiotics
Mode of Action
It is known that cpmso2 can be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . This suggests that CPMSO2 may interact with ammonia or similar compounds in its mode of action.
Biochemical Pathways
It is used as a standard during the quantification of 4-chlorophenyl methyl sulphide by hplc in rat liver microsomes , indicating its potential involvement in metabolic pathways related to sulfur-containing compounds.
Pharmacokinetics
Its molecular weight (19065 g/mol ) and boiling point (330.2±34.0 °C at 760 mmHg ) suggest that it may have moderate bioavailability.
Result of Action
Given its use as an intermediate in the preparation of sulfur-containing xenobiotics , it may play a role in the synthesis of these compounds, potentially influencing cellular processes related to sulfur metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CPMSO2. For instance, it should be stored in a dry, cool, and well-ventilated place . Moreover, it should be kept in a tightly closed container to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a sulfone analog, it may share some properties with other sulfones. For instance, the methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl methyl sulfone can be synthesized through various methods. One common route involves the oxidation of 4-chlorophenyl methyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields the desired sulfone .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonic acids.
Reduction: Reduction reactions can yield sulfides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: 4-Chlorobenzenesulfonic acid.
Reduction: 4-Chlorophenyl methyl sulfide.
Substitution: Various substituted phenyl methyl sulfones.
Scientific Research Applications
4-Chlorophenyl methyl sulfone has a wide range of applications in scientific research:
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Fluorophenyl methyl sulfone
- 4-Methylsulfonylphenyl methyl sulfone
Comparison: 4-Chlorophenyl methyl sulfone is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
1-chloro-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOQDVJBWVNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023974 | |
Record name | 4-Chlorophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-57-7 | |
Record name | 1-Chloro-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorophenyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenyl methyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-chloro-4-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(methylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROPHENYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSP7WNI0XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-chlorophenyl methyl sulfone important in pharmaceutical synthesis?
A1: this compound serves as a crucial building block in the synthesis of Etoricoxib [, ]. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). This selectivity makes it a valuable treatment option for pain and inflammation, particularly in conditions like osteoarthritis and rheumatoid arthritis, while minimizing gastrointestinal side effects often associated with non-selective NSAIDs.
Q2: How is this compound incorporated into the synthesis of Etoricoxib?
A2: The provided research [] outlines an efficient synthesis route where this compound participates in a palladium-catalyzed α-arylation reaction with acetylpicoline. This reaction yields a key intermediate, a ketone molecule [], which is further transformed into Etoricoxib through subsequent synthetic steps. This palladium-catalyzed approach offers a significant advantage in terms of yield and efficiency compared to other methods.
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